molecular formula C18H20BrNO2 B2385686 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide CAS No. 1797716-45-0

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide

Cat. No. B2385686
CAS RN: 1797716-45-0
M. Wt: 362.267
InChI Key: AQHGBDVTWPSKLC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of “2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide” is not available in the literature .

Scientific Research Applications

  • Melanoma Imaging and Therapy

    • Research has explored benzamide derivatives, similar in structure to 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide, for melanoma imaging. These compounds have shown high uptake in melanoma tissues, indicating potential for both imaging and therapy in melanoma patients (Eisenhut et al., 2000).
  • Organic Synthesis and Chemical Transformations

    • In organic chemistry, the structure of 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide is relevant for various synthesis processes. For instance, it is used in the ethoxybromination of enamides, demonstrating its utility in creating complex organic compounds (Nocquet‐Thibault et al., 2013).
  • Antifungal Activity

    • Derivatives of 2-bromo-phenyl-benzamide, closely related to 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide, have shown significant antifungal activity against various fungi, indicating potential applications in developing new antifungal agents (Ienascu et al., 2018).
  • Electrochemical Applications

    • In electrochemistry, related compounds have been used in the selective radical cyclization of bromoethers, demonstrating the potential of 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide in facilitating complex chemical reactions (Esteves et al., 2007).
  • Pharmaceutical Research

    • In the field of pharmaceuticals, related benzamides have been studied for their potential in treating various conditions. For example, research on remoxipride hydrochloride, which shares structural similarities, has provided insights into dopamine receptor models and their applications in developing new antipsychotic agents (Högberg et al., 1986).
  • Computational and Experimental Drug Development

    • Computational and experimental studies on related oxazol-5(4H)-ones, which include benzamide structures, have been conducted to develop novel drugs with pharmacological potential, highlighting the significance of benzamide derivatives in drug discovery (Rosca, 2020).

properties

IUPAC Name

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-3-18(22-2,14-9-5-4-6-10-14)13-20-17(21)15-11-7-8-12-16(15)19/h4-12H,3,13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHGBDVTWPSKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide

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